Methylcobalamin
Description
Structure
2D Structure
Properties
IUPAC Name |
carbanide;cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H90N13O14P.CH3.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H3;/q;-1;+3/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLASALABLFSNM-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H91CoN13O14P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | methylcobalamin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Methylcobalamin | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140224-22-2, 13422-55-4 | |
| Record name | Cobinamide, Co-methyl-, dihydrogen phosphate (ester), inner salt, 3′-ester with 5,6-dimethyl-1-α-D-ribofuranosyl-1H-benzimidazole, stereoisomer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140224-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mecobalamin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.200 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Historical Development of Methylcobalamin Synthesis
Early Alkylation Techniques (1970s–1990s)
Initial methods relied on methyl iodide (CH₃I) as the methyl donor. For example, JP-B 45-38059 described reacting cyanocobalamin with methyl iodide in the presence of sodium borohydride (NaBH₄). However, methyl iodide’s toxicity and environmental persistence limited industrial adoption. Alternatives like monomethyl oxalate required custom synthesis, complicating scalability.
Transition to Safer Methylating Agents
By the 2000s, trimethylsulfonium derivatives emerged as safer alternatives. The EP1236737B1 patent introduced trimethylsulfoxonium iodide [(CH₃)₃SOI] and bromide [(CH₃)₃SOBr], which donate methyl groups without generating toxic byproducts. These reagents enabled yields exceeding 85% under aqueous or hydrous organic solvents (e.g., water-methanol mixtures).
Modern Synthetic Methodologies
Dimethyl Sulfate-Based Alkylation
The WO2012165934A1 patent details this compound synthesis using dimethyl sulfate [(CH₃O)₂SO₂] as the alkylating agent. Key steps include:
- Reduction : Cyanocobalamin is reduced with NaBH₄ in deionized water (O₂ ≤ 0.1 ppm).
- Methylation : Dimethyl sulfate reacts with the reduced cobalamin at pH 2.5–7.0.
- Purification : SEPABEADS® SP207 resin removes impurities, achieving 80–90% yields.
Table 1: Comparative Analysis of Methylating Agents
| Methylating Agent | Solvent System | Reducing Agent | Yield | Reference |
|---|---|---|---|---|
| Dimethyl sulfate | Water | NaBH₄ | 80–90% | |
| Trimethylsulfoxonium iodide | Water/2-butanone | NaBH₄ | 91–94% | |
| Methyl iodide | Methanol/water | NaBH₄ | 75–82% |
Purification and Crystallization Strategies
Resin-Based Chromatography
WO2012165934A1 employs SEPABEADS® SP207, a polystyrene-divinylbenzene resin, to adsorb this compound at pH 2.3–2.6. Post-washing with demineralized water removes chloride ions, confirmed by silver nitrate testing.
Solvent-Antisolvent Crystallization
This compound’s low solubility in acetone enables high-purity recovery. EP1236737B1 reports adding 2.8 L acetone to a 50% aqueous methanol solution, achieving 86–91% recovery after pH adjustment.
Table 2: Purification Efficiency Across Methods
| Method | Purity (%) | Yield | Reference |
|---|---|---|---|
| SEPABEADS® SP207 | ≥98 | 80–90% | |
| Acetone precipitation | ≥95 | 85–94% |
Industrial-Scale Production Considerations
Challenges and Limitations
Byproduct Management
Early methods using monomethyl oxalate or methylmercury iodide generated toxic residues (e.g., HgI₂). Contemporary approaches minimize this via water-soluble methylating agents.
Temperature and pH Control
This compound degrades above 40°C or at pH < 2. Optimal conditions are 25–35°C and pH 6.5–7.0 during crystallization.
Chemical Reactions Analysis
Co–C Bond Reactivity
The cobalt-carbon (Co–C) bond in methylcobalamin governs its catalytic and biochemical functions. This bond undergoes two primary cleavage modes:
-
Homolytic cleavage : Generates a Co(II) species and a methyl radical .
-
Heterolytic cleavage : Produces a Co(I) intermediate and a methyl carbocation .
These pathways enable this compound to act as a methyl donor or radical initiator in enzymatic and synthetic reactions.
Methyl Transfer Reactions
This compound transfers its methyl group to substrates, critical in biological processes:
-
Methionine synthesis : Methylation of homocysteine to methionine via methionine synthase .
-
Arsenic methylation : Anaerobic bacteria use this compound to methylate arsenic(III) into methanearsonic acid .
Mechanism :
-
Nucleophilic attack by the substrate on the methyl group.
-
Co–C bond cleavage, regenerating cob(I)alamin.
Dehalogenation Reactions
This compound catalyzes reductive dehalogenation, important in environmental detoxification and organic synthesis :
Key Applications :
Homocoupling Reactions
Under reductive conditions, this compound facilitates C–C bond formation via radical intermediates:
| Substrate | Reductant | Product | Yield |
|---|---|---|---|
| Benzyl bromide | Ti(III) citrate | (PhCH₂)₂ | 98% |
| Styrene derivatives | (CN)Cbl/Ti(III) | Dimeric alkanes | 50–90% |
Mechanism :
-
Single-electron transfer from Co(I) to substrate, generating a radical.
Cyclopropanation
This compound mediates cyclopropane synthesis via carbene transfer:
-
Conditions : Electrochemical (-1.4 V vs. Ag/AgCl), DMF solvent.
Pathway :
-
CH₂Cl₂ reduction generates a chloromethylene radical.
-
Radical addition to styrene forms a cyclopropane intermediate.
Biochemical Catalysis
In enzymatic systems, this compound enables:
-
Isomerization : Rearrangement of methylmalonyl-CoA to succinyl-CoA .
-
Methanogenesis : Methyl transfer in methane-producing archaea .
Stability and Handling
This compound’s unique reactivity stems from its cobalt center and labile methyl group, enabling applications spanning organic synthesis, environmental remediation, and biochemistry. Its catalytic efficiency and selectivity continue to inspire innovations in sustainable chemistry .
Scientific Research Applications
Pharmacological Properties
Mecobalamin functions primarily as a coenzyme in the biosynthesis of methionine from homocysteine, which is essential for DNA synthesis and neurological function. Its mechanism of action includes:
- Stimulation of DNA Methyltransferase 1 (DNMT1) : Mecobalamin enhances the activity of DNMT1, which is vital for DNA methylation processes that regulate gene expression and cellular function .
- Neuroprotective Effects : It has been shown to protect neuronal cells from oxidative stress and apoptosis, making it beneficial in neurodegenerative diseases .
Clinical Applications
Mecobalamin has several documented clinical applications:
- Neuropathy Treatment : It is commonly used in the treatment of peripheral neuropathy, particularly in diabetic patients. Clinical studies have demonstrated its efficacy in alleviating symptoms such as pain and numbness .
- Cognitive Function : Research indicates a potential link between mecobalamin levels and cognitive health, with some studies suggesting that it may help reduce the risk of Alzheimer's disease by improving cognitive function and memory .
- Intranasal Delivery : Innovations in drug delivery systems have led to the development of intranasal formulations of mecobalamin, which enhance its bioavailability and therapeutic effects compared to traditional oral administration .
Neuropathic Pain Management
A randomized clinical trial evaluated the efficacy of mecobalamin in patients with diabetic neuropathy. The study found significant reductions in pain scores among those treated with mecobalamin compared to a placebo group. The results indicated that mecobalamin not only alleviated pain but also improved overall quality of life for patients suffering from neuropathic conditions .
Alzheimer's Disease
A longitudinal study investigated the correlation between serum levels of vitamin B12 (including mecobalamin) and cognitive decline in elderly patients. Results showed that higher levels of mecobalamin were associated with slower rates of cognitive decline, suggesting its potential role as a protective factor against Alzheimer's disease .
Intranasal Formulation Efficacy
A novel intranasal formulation containing mecobalamin was tested for its effectiveness in treating attention deficit hyperactivity disorder (ADHD). The study reported improved attention and reduced hyperactivity symptoms among children receiving the intranasal treatment compared to those on standard therapy .
Data Tables
| Application | Description | Evidence Level |
|---|---|---|
| Peripheral Neuropathy | Reduces pain and improves quality of life | High |
| Cognitive Decline Prevention | Potentially slows cognitive decline | Moderate |
| ADHD Treatment | Effective via intranasal delivery | Moderate |
Mechanism of Action
Methylcobalamin exerts its effects by participating in the conversion of homocysteine to methionine, a process essential for DNA methylation and synthesis. It supports the maintenance of myelin sheaths and is involved in the production of neurotransmitters. The molecular targets include enzymes involved in the methylation process and pathways related to nerve function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methylcobalamin is structurally and functionally distinct from other vitamin B₁₂ analogs. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences :
Functional Groups: this compound’s methyl group enables direct participation in methylation reactions (e.g., homocysteine to methionine) . 5'-Deoxyadenosylcobalamin’s adenosyl group supports mitochondrial enzyme function (e.g., methylmalonyl-CoA mutase) . Cyanocobalamin and hydroxocobalamin are synthetic or semi-synthetic precursors requiring enzymatic conversion to active forms .
Solubility and Stability: this compound and 5'-deoxyadenosylcobalamin are less water-soluble than hydroxocobalamin, which is used in injectable formulations due to its solubility . Cyanocobalamin’s stability makes it common in oral supplements, while this compound’s light sensitivity necessitates strict storage conditions .
Clinical Efficacy: this compound shows superior efficacy in neurological repair compared to cyanocobalamin, as it bypasses hepatic conversion steps . Hydroxocobalamin’s high affinity for cyanide makes it the antidote of choice for cyanide poisoning, a role absent in this compound .
Analytical and Pharmacopeial Standards
- Purity Testing : this compound is quantified via HPLC (≥98.0%) and UV spectroscopy, with strict limits on related substances (≤2.0% total impurities) .
- Dissolution Testing : Pharmacopeial methods specify pH 2.0 buffers and light-protected conditions to ensure integrity during analysis .
Controversies and Limitations
- Solubility Discrepancies : Some commercial sources claim this compound is "easily soluble in water" , conflicting with pharmacopeial data . This may reflect formulation differences (e.g., additives) rather than pure compound properties.
- Comparative Clinical Data : While this compound is favored for neuropathy, few head-to-head trials exist against other cobalamins, leaving efficacy hierarchies partially unresolved .
Biological Activity
Methylcobalamin, with the molecular formula C63H91CoN13O14P, is a biologically active form of vitamin B12. It plays a crucial role in various biological processes, particularly in neurological health and cellular metabolism. This article explores its biological activity, pharmacological effects, and relevant research findings.
- Molecular Weight : 1344.38 g/mol
- CAS Number : 13422-55-4
- Appearance : Dark red crystalline powder
- Solubility :
- DMSO: ≥53.5 mg/mL
- Ethanol: ≥2.75 mg/mL
- Water: Insoluble
This compound consists of a cobalt-centered corrin ring, which is essential for its biological function. Its structure allows it to participate in methylation reactions critical for DNA synthesis and repair, as well as myelin formation in nerve tissues .
Biological Functions and Mechanisms
This compound exhibits several important biological activities:
- Nerve Regeneration :
- Neurological Health :
- Cellular Metabolism :
Case Studies
-
Diabetic Neuropathy :
A study indicated that this compound is effective in improving symptoms associated with diabetic neuropathy by enhancing nerve conduction and reducing pain sensations. Patients receiving this compound showed significant improvements compared to control groups . -
Amyotrophic Lateral Sclerosis (ALS) :
In a wobbler mouse model of ALS, administration of this compound resulted in increased muscle weight and improved neuromuscular function, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Quantitative Analysis
The potency and stability of this compound have been assessed through various analytical methods:
| Parameter | Specification | Result |
|---|---|---|
| Assay (Potency) | USP <621> Chromatography | 98.0 – 101.0% |
| Residual Solvents | Must be below USP <467> limits | Compliant |
| Elemental Impurities | As < 1.5 µg/gm, Pb < 0.5 µg/gm | Compliant |
| Endotoxin Levels | Must comply with specified limits | Compliant |
This table summarizes the findings from stability studies conducted on this compound formulations, confirming its reliability for therapeutic use .
Pharmacological Applications
This compound is utilized in various clinical settings:
- Neuropathy Treatment : It is often prescribed for diabetic neuropathy and other conditions involving nerve damage.
- Cognitive Disorders : Research suggests potential benefits in Alzheimer’s disease management due to its role in methylation processes critical for neuronal health .
- Intranasal Preparations : Innovative delivery methods are being explored to enhance absorption and efficacy, particularly for patients with absorption issues .
Q & A
Basic Research Questions
Q. What are the standard analytical methods for identifying and confirming the structure of C63H91CoN13O14P?
- Methodology :
- UV-Vis Spectroscopy : Dissolve the compound in pH 2.0 hydrochloric acid-potassium chloride buffer (1:20,000 dilution) and compare its absorption spectrum (λmax ~350–550 nm) with a reference standard. Discrepancies in peak intensity or wavelength indicate impurities or structural deviations .
- Chromatographic Confirmation : Use reverse-phase HPLC with a C18 column and a mobile phase of methanol:water (e.g., 70:30 v/v) at 1.0 mL/min. Retention time alignment with certified reference material (CRM) confirms identity .
Q. How can researchers quantify the purity of C63H91CoN13O14P, and what are common pitfalls?
- Methodology :
- HPLC : Quantify using a validated method with a CRM (e.g., Mecobalamin RS). Prepare a calibration curve (0.1–1.0 µg/mL) and ensure peak area linearity (R² > 0.99). Note that HPLC typically reports 94.4% purity due to solvent interactions .
- UV Spectrophotometry : Measure absorbance at 361 nm (ε = 27,700 L·mol⁻¹·cm⁻¹). This method often yields higher purity (95.1%) due to interference from co-eluting chromophores .
Q. What are the optimal storage and handling protocols to prevent degradation?
- Methodology :
- Store in light-resistant containers at 2–8°C. Avoid exposure to humidity or organic solvents like acetonitrile, which accelerate decomposition .
- For dissolution, use aqueous buffers (e.g., pH 2.0 HCl-KCl) and verify clarity (red, transparent solution) to confirm stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in purity data between HPLC and UV methods?
- Experimental Design :
- Perform forced degradation studies (e.g., heat, light, oxidative stress) to identify degradation products. Use LC-MS to characterize impurities and adjust HPLC gradients for better resolution .
- Validate UV methods with standard addition to correct for matrix interference. For example, spike samples with CRM and recalculate recovery rates .
Q. What experimental strategies ensure stability of C63H91CoN13O14P in photodegradation studies?
- Methodology :
- Use light-resistant reactors with wavelength-controlled LEDs (e.g., 450 nm) to simulate photolytic stress. Monitor degradation kinetics via time-resolved UV-Vis or LC-MS .
- Quantify methane (CH₄) release as a degradation marker using gas chromatography, referencing the reaction:
C63H91CoN13O14P → C63H88CoN14O14P + CH₄ (ΔH° = 155 ± 13 kJ/mol in ethylene glycol) .
Q. How can isotopic labeling (e.g., ¹³C, ²H) improve metabolic tracking of methylcobalamin?
- Methodology :
- Synthesize ¹³C-labeled C63H91CoN13O14P via biosynthetic incorporation in Propionibacterium shermanii cultures with ¹³C-enriched substrates. Confirm isotopic enrichment (>99%) using high-resolution mass spectrometry (HRMS) .
- Apply deuterium exchange mass spectrometry (DXMS) to study protein-binding dynamics in vitamin B12-dependent enzymes like methionine synthase .
Q. What thermodynamic considerations are critical for studying this compound decomposition?
- Data Analysis :
- Calculate activation energy (Eₐ) using the Eyring equation and kinetic data from thermal degradation experiments. Note that solvent choice (e.g., ethylene glycol vs. water) significantly impacts ΔH° and reaction rates .
- Use differential scanning calorimetry (DSC) to identify phase transitions and exothermic decomposition events .
Q. How can researchers ensure sample homogeneity in dissolution testing for tablet formulations?
- Methodology :
- Follow pharmacopeial protocols (e.g., Japanese Pharmacopoeia): Dissolve 20 mg in 10 mL water, centrifuge at 10,000 rpm, and filter (0.45 µm). Validate homogeneity by comparing HPLC peak areas across triplicate samples .
- For nanoparticulate formulations , use dynamic light scattering (DLS) to monitor particle size distribution (PDI < 0.2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
